molecular formula C28H50O B157438 5alpha-Cholestane, 3beta-methoxy- CAS No. 1981-90-4

5alpha-Cholestane, 3beta-methoxy-

Cat. No.: B157438
CAS No.: 1981-90-4
M. Wt: 402.7 g/mol
InChI Key: FMSSVYNONQQPON-PGAJIAHISA-N
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Description

5α-Cholestane (CAS: 481-21-0) is a saturated sterane derivative with the molecular formula C₂₇H₄₈ and a molecular weight of 372.67 g/mol. It is a key structural analog of cholesterol and serves as a reference compound in lipid research due to its stability and lack of double bonds . Physical properties include a melting point of 76–80°C, boiling point of 440.9°C at 760 mmHg, and a density of 0.91 g/cm³ . Its low vapor pressure (1.47×10⁻⁷ mmHg at 25°C) and solid-state stability make it suitable for laboratory standards .

Safety data indicate that 5α-Cholestane is classified as non-hazardous under EU regulations when pure, though industrial-grade material may carry warnings for skin/eye irritation (H315/H319) and acute toxicity (H302) .

Properties

CAS No.

1981-90-4

Molecular Formula

C28H50O

Molecular Weight

402.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C28H50O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h19-26H,7-18H2,1-6H3/t20-,21+,22+,23+,24-,25+,26+,27+,28-/m1/s1

InChI Key

FMSSVYNONQQPON-PGAJIAHISA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC)C)C

Synonyms

Methyl 5α-cholestan-3β-yl ether

Origin of Product

United States

Comparison with Similar Compounds

Cholestane-3β,5α,6β-Triol (Triol)

Structural Differences : Triol (C₂₇H₄₈O₃) features hydroxyl groups at positions 3β, 5α, and 6β, unlike 5α-Cholestane’s unmodified sterane backbone.
Biological Activity :

  • Osteoblast Inhibition : Triol suppresses alkaline phosphatase activity and osteocalcin secretion in bone marrow stromal cells (MSCs), impairing bone formation .
  • Apoptosis Promotion : Triol induces intracellular Ca²⁺ flux and reactive oxygen species (ROS) in MSCs, leading to apoptosis .
  • Vascular Calcification : In vascular smooth muscle cells (VSMCs), Triol enhances calcification via ROS-mediated increases in alkaline phosphatase activity and apoptosis .

Physical Properties: Limited data exist, but its polarity likely reduces vapor pressure compared to 5α-Cholestane.

5α-Cholestane Epoxides

Structural Differences : Epoxides (e.g., 5,6α-epoxide) introduce an oxygen bridge at the 5,6 position, altering reactivity.
Biological Activity :

  • Metabolic Precursor : Rat brain microsomes convert cholesteryl palmitate into 5,6-epoxides, which are further metabolized to Triol .
  • Enzymatic Dependency : Epoxidation requires NADPH-dependent lipoperoxidation, unlike 5α-Cholestane’s inertness .

Physical Properties : Epoxides are more polar than 5α-Cholestane, affecting solubility and chromatographic behavior.

5α-Cholestanol (3β-Hydroxy-5α-Cholestane)

Structural Differences : A hydroxyl group at position 3β distinguishes it from 5α-Cholestane.
Biological Role :

  • Membrane Component: Cholestanol is a minor component of cell membranes and a biomarker for cerebrotendinous xanthomatosis .

Physical Properties : Similar melting point (76–78°C) to 5α-Cholestane but higher polarity due to the hydroxyl group .

Data Tables

Table 1: Physical-Chemical Properties

Compound Molecular Formula Melting Point (°C) Boiling Point (°C) Density (g/cm³) Vapor Pressure (25°C)
5α-Cholestane C₂₇H₄₈ 76–80 440.9 0.91 1.47×10⁻⁷ mmHg
Cholestane-3β,5α,6β-Triol C₂₇H₄₈O₃ N/A N/A N/A N/A
5α-Cholestanol C₂₇H₄₈O 76–78 N/A N/A N/A

Notes

  • Contradictions exist in safety classifications: 5α-Cholestane is labeled non-hazardous in some SDS but carries irritant warnings in others .
  • Further research is needed to characterize the methoxy derivative and its bioactivity.

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